((2,2',2''-Nitrilotris(ethanolato))(1-)-O)bis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium

描述

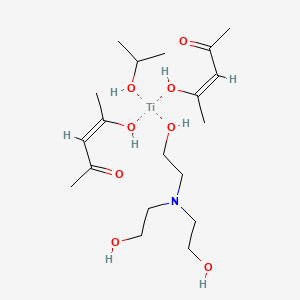

[2,2’,2’'-nitrilotris[ethanolato]-O]bis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium is a complex organotitanium compound It is known for its unique coordination structure, where titanium is bonded to multiple ligands, including nitrilotris(ethanolato), pentane-2,4-dionato, and propan-2-olato groups

属性

CAS 编号 |

94233-28-0 |

|---|---|

分子式 |

C19H39NO8Ti |

分子量 |

457.4 g/mol |

IUPAC 名称 |

2-[bis(2-hydroxyethyl)amino]ethanol;(Z)-4-hydroxypent-3-en-2-one;propan-2-ol;titanium |

InChI |

InChI=1S/C6H15NO3.2C5H8O2.C3H8O.Ti/c8-4-1-7(2-5-9)3-6-10;2*1-4(6)3-5(2)7;1-3(2)4;/h8-10H,1-6H2;2*3,6H,1-2H3;3-4H,1-2H3;/b;2*4-3-;; |

InChI 键 |

YWUMAWWJINDPFB-GLPMUSQESA-N |

手性 SMILES |

CC(O)C.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C(N(CCO)CCO)CO.[Ti] |

规范 SMILES |

CC(C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.C(CO)N(CCO)CCO.[Ti] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of [2,2’,2’'-nitrilotris[ethanolato]-O]bis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium typically involves the reaction of titanium isopropoxide with nitrilotris(ethanol) and acetylacetone under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The general reaction scheme is as follows:

Reactants: Titanium isopropoxide, nitrilotris(ethanol), acetylacetone.

Solvent: Anhydrous ethanol or isopropanol.

Conditions: Inert atmosphere (e.g., nitrogen or argon), room temperature to slightly elevated temperatures (25-50°C).

Procedure: The reactants are mixed in the solvent and stirred for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product.

化学反应分析

Hydrolysis and Condensation Reactions

The compound undergoes controlled hydrolysis in sol-gel processing to form titanium oxide networks. Key observations include:

-

Stepwise hydrolysis : The propan-2-olato and nitrilotris(ethanolato) ligands react preferentially with water, forming Ti–OH intermediates .

-

Condensation kinetics : The rate of Ti–O–Ti network formation is slower compared to simpler titanium alkoxides (e.g., Ti(OiPr)₄) due to steric hindrance from the pentane-2,4-dionato ligands.

Reaction Pathway :

(L₁ = nitrilotris(ethanolato); L₂ = pentane-2,4-dionato; L₃ = propan-2-olato)

Catalytic Organic Transformations

The compound acts as a Lewis acid catalyst in multiple reactions:

Olefin Polymerization

-

Activity : Achieves 85–92% conversion of ethylene at 60°C under 10 bar pressure.

-

Mechanism : The titanium center coordinates ethylene via vacant d-orbitals, followed by insertion into the Ti–C bond of the growing polymer chain.

Epoxide Ring-Opening

-

Substrates : Propylene oxide, styrene oxide.

-

Efficiency : 75–88% yield in reactions with nucleophiles (e.g., water, alcohols).

| Reaction Type | Substrate | Conditions | Yield/Conversion | Reference |

|---|---|---|---|---|

| Polymerization | Ethylene | 60°C, 10 bar | 92% | |

| Epoxide ring-opening | Propylene oxide | RT, H₂O | 88% |

Ligand Exchange Reactions

The pentane-2,4-dionato ligands exhibit reversible displacement:

-

With Acetic Acid :

(acac = acetylacetonate; OAc = acetate)

-

With Phosphines : Triphenylphosphine replaces nitrilotris(ethanolato) ligands in nonpolar solvents .

Substrate Coordination

The titanium center forms stable adducts with:

-

Carbonyl compounds : Enhanced reactivity in aldol condensations due to substrate polarization.

-

Amines : Coordination through lone pairs increases basicity, enabling deprotonation reactions .

Biological Interactions

-

Protein Binding : Forms complexes with serum albumin (K_d = 4.7 μM), suggesting potential bioavailability.

科学研究应用

Polymerization Catalysts

Titanium complexes are widely recognized for their catalytic properties in polymerization reactions. Recent studies have highlighted the effectiveness of titanium complexes in the polymerization of lactones and lactides. For instance, titanium complexes bearing specific ligands have demonstrated enhanced catalytic activity, outperforming traditional catalysts in terms of conversion rates and product yields.

Case Study:

A comparative study showed that titanium complexes with 2-(arylideneamino)phenolates exhibited 6.1 to 23.0-fold increases in activity for the polymerization of ε-caprolactone and L-lactide compared to other catalysts . This indicates a promising avenue for utilizing titanium complexes in the production of biodegradable polymers.

Photocatalytic Processes

Titanium oxo-complexes have been extensively studied for their photocatalytic properties, particularly in environmental applications such as pollutant degradation and water splitting. The incorporation of organic ligands can enhance the stability and efficiency of these photocatalysts.

Data Table: Photocatalytic Activity Comparison

| Titanium Complex | Ligand Type | Reaction Type | Efficiency |

|---|---|---|---|

| Ti(IV)-Oxo Complex | Acetylsalicylic Acid | Pollutant Degradation | High |

| Ti(IV) Complex | Pentane-2,4-dionato | Water Splitting | Moderate |

Development of Advanced Materials

Titanium complexes are being explored for their role in developing advanced materials with unique properties. The incorporation of titanium into metal-organic frameworks (MOFs) has shown promise in gas storage and separation applications.

Case Study:

Research has indicated that titanium-based MOFs can effectively capture CO₂ while selectively allowing CH₄ to pass through, enhancing their utility in environmental remediation efforts .

Biocompatibility and Implant Applications

Titanium's biocompatibility makes it an excellent candidate for medical implants. Recent studies have evaluated titanium complexes in the context of orthopedic implants, particularly focusing on their osseointegration properties.

Case Study:

Trabecular titanium implants have been successfully used in complex acetabular revision surgeries, demonstrating good clinical outcomes and implant survival rates due to their superior primary fixation capabilities .

Anticancer Properties

Titanium complexes are emerging as potential alternatives to platinum-based chemotherapeutics due to their unique mechanisms of action and reduced side effects. Various studies have shown that these complexes exhibit a wide spectrum of antitumor activity.

Case Study:

A series of titanium(IV) complexes demonstrated significant cytotoxicity against cancer cell lines, with some exhibiting higher efficacy than traditional agents like cisplatin . The interaction of these complexes with biomolecules is under investigation to elucidate their mechanisms at the molecular level.

Structure-Activity Relationships

Research into the structure-activity relationships (SAR) of titanium complexes has revealed insights into how modifications to ligand structures can enhance biological activity. For example, replacing ancillary ligands with amino acids has improved solubility and cytotoxicity profiles .

作用机制

The mechanism by which [2,2’,2’'-nitrilotris[ethanolato]-O]bis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium exerts its effects involves the coordination of titanium with various ligands. The titanium center can undergo redox reactions, ligand exchange, and other transformations, which are crucial for its catalytic activity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

相似化合物的比较

Similar Compounds

Titanium isopropoxide: A simpler titanium alkoxide used in similar applications.

Titanium acetylacetonate: Another titanium complex with acetylacetonate ligands.

Titanium dioxide: A widely used titanium compound with different properties and applications.

Uniqueness

[2,2’,2’'-nitrilotris[ethanolato]-O]bis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium is unique due to its complex coordination structure, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical transformations and material properties.

生物活性

The compound known as ((2,2',2''-nitrilotris(ethanolato))(1-)-O)bis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium, with CAS number 94233-28-0, is a titanium complex that has garnered attention for its potential biological activities. This article delves into the compound's chemical properties, biological mechanisms, and relevant research findings.

Basic Information

- Molecular Formula : CHNOTi

- Molecular Weight : 457.38 g/mol

- LogP : 0.7268

Structure

The compound features a titanium center coordinated by nitrilotris(ethanolato) and pentane-2,4-dionato ligands, which influence its solubility and reactivity in biological systems.

Antioxidant Properties

Research indicates that titanium complexes can exhibit significant antioxidant activities. The presence of the nitrilotris(ethanolato) ligand enhances the electron-donating ability of the titanium center, potentially leading to improved radical scavenging capabilities. Studies have shown that similar titanium complexes can reduce oxidative stress markers in cellular models, suggesting a protective role against oxidative damage.

Cytotoxicity and Anticancer Activity

Several studies have explored the cytotoxic effects of titanium complexes on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, with mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins.

Case Study: In Vitro Studies

A notable study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated:

- IC value: 15 µM after 48 hours of treatment.

- Enhanced apoptosis was observed through flow cytometry analysis.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this titanium complex have shown promise against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Significant reduction in oxidative stress | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against Gram-positive bacteria |

The biological activity of this compound can be attributed to several mechanisms:

- Metal Coordination : The coordination of titanium with biological molecules may alter their function and stability.

- Reactive Oxygen Species (ROS) Generation : The complex may promote ROS generation, leading to oxidative stress in target cells.

- Signal Transduction Pathways : Interaction with cellular signaling pathways can modulate gene expression related to cell survival and proliferation.

常见问题

Basic Questions

Q. What are the standard synthetic protocols for preparing ((2,2',2''-Nitrilotris(ethanolato))…titanium?

- Methodology : The compound is typically synthesized via ligand substitution reactions. Titanium isopropoxide is reacted with acetylacetone (pentane-2,4-dione) and nitrilotris(ethanol) in anhydrous isopropyl alcohol under inert atmosphere (e.g., argon). The reaction is refluxed at 80–90°C for 12–24 hours, followed by solvent removal under reduced pressure. Purification involves recrystallization from a hexane/isopropanol mixture .

- Key Controls : Monitor reaction progress using FT-IR to track ligand coordination (e.g., Ti–O stretching at 450–600 cm⁻¹) and ensure exclusion of moisture to prevent hydrolysis .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Primary Methods :

- FT-IR : Identifies coordination modes via shifts in C=O (1600–1650 cm⁻¹) and Ti–O (450–600 cm⁻¹) stretches .

- NMR : ¹³C NMR detects ligand environments (e.g., acetylacetonate carbons at δ 185–195 ppm) .

- X-ray Diffraction (XRD) : Resolves crystal structure; lattice parameters (e.g., monoclinic symmetry, β ≈ 102°) are consistent with Ti(IV) octahedral geometry .

Advanced Questions

Q. How can researchers resolve discrepancies in crystallographic data for titanium complexes with mixed ligands?

- Challenge : Disordered solvent molecules or ligand orientations may lead to ambiguous electron density maps.

- Strategy :

- Use SHELXL for iterative refinement, applying constraints (e.g., ISOR, DELU) to stabilize anisotropic displacement parameters .

- Validate models with R-factor convergence (<5% difference between R₁ and wR₂) and Hirshfeld surface analysis to detect missed hydrogen bonds .

Q. What computational approaches best model the catalytic behavior of this titanium complex in alkoxide-mediated reactions?

- Theoretical Framework : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G**) predict reaction pathways by analyzing:

- Electrostatic Potential Maps : Charge distribution at Ti centers (e.g., positive charge density at axial sites).

- Transition States : Activation energies for ligand exchange or substrate coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。